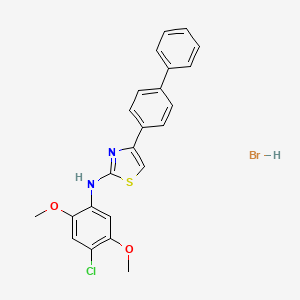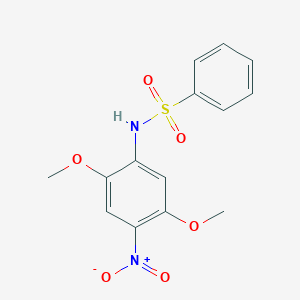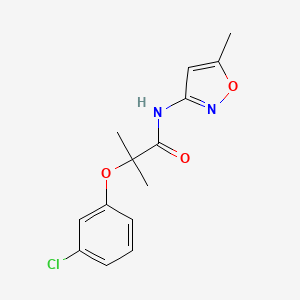![molecular formula C17H27N5O3 B5054457 2-{4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B5054457.png)
2-{4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]-1-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]-1-piperazinyl}ethanol, also known as MPPE, is a chemical compound that has been extensively studied for its potential use in scientific research. MPPE is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用機序
The exact mechanism of action of 2-{4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]-1-piperazinyl}ethanol is not well understood, but it is believed to act as a modulator of neurotransmitter activity in the brain. It has been shown to enhance the release of dopamine and serotonin, two important neurotransmitters that play a key role in regulating mood, motivation, and reward.
Biochemical and Physiological Effects:
2-{4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]-1-piperazinyl}ethanol has been shown to have a range of biochemical and physiological effects, including the ability to increase levels of the neurotransmitters dopamine and serotonin in the brain. It has also been shown to have anxiolytic and antidepressant effects in animal studies, suggesting that it may have potential therapeutic applications in the treatment of mood disorders.
実験室実験の利点と制限
One of the main advantages of 2-{4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]-1-piperazinyl}ethanol is its high affinity for several types of receptors, which makes it a valuable tool for studying the effects of neurotransmitters on the brain. However, one limitation of 2-{4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]-1-piperazinyl}ethanol is that it has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well understood.
将来の方向性
There are several potential future directions for research on 2-{4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]-1-piperazinyl}ethanol, including further studies of its mechanism of action and potential therapeutic applications in the treatment of mood disorders. Additionally, studies of the safety and efficacy of 2-{4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]-1-piperazinyl}ethanol in humans would be valuable for determining its potential as a clinical tool. Finally, further research on the synthesis and purification of 2-{4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]-1-piperazinyl}ethanol may lead to the development of more efficient and cost-effective methods for producing this important compound.
合成法
The synthesis of 2-{4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]-1-piperazinyl}ethanol involves several steps, including the reaction of 4-nitrophenylpiperazine with 4-methylpiperazine in the presence of a suitable catalyst, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reaction of the intermediate with ethanol.
科学的研究の応用
2-{4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]-1-piperazinyl}ethanol has been used in a wide range of scientific research applications, including studies of neurotransmitter systems, receptor binding, and drug metabolism. It has been shown to have a high affinity for several types of receptors, including serotonin and dopamine receptors, making it a valuable tool for studying the effects of these neurotransmitters on the brain.
特性
IUPAC Name |
2-[4-[3-(4-methylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3/c1-18-4-8-21(9-5-18)17-14-15(2-3-16(17)22(24)25)20-10-6-19(7-11-20)12-13-23/h2-3,14,23H,4-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQACIWMQULLVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)CCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5054397.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5054402.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-{[4-(phenyldiazenyl)phenyl]hydrazone}](/img/structure/B5054405.png)

![1-{3-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B5054417.png)
![N-(4-methoxyphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B5054423.png)

![butyl 4-{[({2,2,2-trichloro-1-[(ethoxycarbonyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5054429.png)

![diphenyl [2-(trifluoromethyl)phenyl]amidophosphate](/img/structure/B5054438.png)
![methyl 5-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-2-chlorobenzoate](/img/structure/B5054445.png)

